molecular formula C12H11NO2 B6336191 (2-Phenoxy-pyridin-3-yl)-methanol, 95% CAS No. 681460-30-0

(2-Phenoxy-pyridin-3-yl)-methanol, 95%

Cat. No. B6336191
CAS RN: 681460-30-0
M. Wt: 201.22 g/mol
InChI Key: DSOUPPXWSDSWQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Phenoxy-pyridin-3-yl)-methanol, 95% and its derivatives has been a subject of research. For instance, a study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure analysis of (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be performed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .


Chemical Reactions Analysis

The chemical reactions involving (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be analyzed using classical analysis, also termed wet chemical analysis . This method usually relies on chemical reactions between the material being analyzed (the analyte) and a reagent that is added to the analyte .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be analyzed using various techniques. For instance, feedstock choice, pyrolysis temperature, and pyrolysis type influence the final physicochemical characteristics of a substance .

properties

IUPAC Name

(2-phenoxypyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOUPPXWSDSWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenoxynicotinic acid (2.0 g) in tetrahydrofuran (20 ml), 9.5 ml of borane-tetrahydrofuran complex (1.17M tetrahydrofuran solution) was added, and the reaction solution was stirred overnight at 50° C. The reaction solution was cooled, 14 ml of 1N aqueous sodium hydroxide was added under ice-cooling, and the reaction solution was stirred for 1 hour. The reaction solution was diluted with saturated aqueous ammonium solution, extracted with diethyl ether, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-50:50)) to afford the title compound as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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